molecular formula C13H17N3 B6330526 3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile CAS No. 1240573-14-1

3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile

Cat. No. B6330526
CAS RN: 1240573-14-1
M. Wt: 215.29 g/mol
InChI Key: VGNQYMLBACSKAZ-UHFFFAOYSA-N
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Description

“3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile” is a chemical compound with the molecular formula C13H17N3. It has a molecular weight of 215.3 . The compound appears as a yellow to brown powder or crystals or liquid .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through multi-step procedures . For instance, structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H17N3/c1-15-5-7-16(8-6-15)11-13-4-2-3-12(9-13)10-14/h2-4,9H,5-8,11H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a yellow to brown powder or crystals or liquid . It has a molecular weight of 215.3 .

Scientific Research Applications

3-MPMBN is a useful reagent in organic synthesis and is commonly used in the synthesis of new compounds. It is also used as a catalyst in organic reactions, such as the synthesis of amides and esters. Furthermore, it is used as a tool for studying the mechanism of action and biochemical and physiological effects of drugs.

Mechanism of Action

3-MPMBN acts as an inhibitor of enzymes involved in the biosynthesis of certain molecules. Specifically, it inhibits the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase, which is involved in the biosynthesis of mevalonate. Inhibition of this enzyme leads to a decrease in the production of mevalonate, which in turn leads to a decrease in the production of other molecules, such as cholesterol and isoprenoids.
Biochemical and Physiological Effects
The inhibition of 3-hydroxy-3-methylglutaryl-CoA reductase by 3-MPMBN leads to a decrease in the production of mevalonate, which in turn leads to a decrease in the production of other molecules, such as cholesterol and isoprenoids. This decrease in the production of these molecules can have various biochemical and physiological effects, such as a decrease in the levels of cholesterol in the body and a decrease in the production of hormones.

Advantages and Limitations for Lab Experiments

The use of 3-MPMBN as a reagent in organic synthesis has several advantages. It is relatively easy to synthesize and is highly pure. Furthermore, it is a versatile reagent that can be used in a variety of organic reactions. However, there are some limitations to its use in lab experiments. For example, it is a relatively expensive reagent and its use can lead to the formation of hazardous byproducts.

Future Directions

There are several potential future directions for the use of 3-MPMBN. For example, it could be used to study the biochemical and physiological effects of drugs in more detail. Furthermore, it could be used to develop new compounds with improved properties. Additionally, it could be used to develop new catalysts for organic reactions. Finally, it could be used to develop new methods for synthesizing compounds with improved yields and purity.

Synthesis Methods

3-MPMBN can be synthesized by the reaction of 2-methylpiperazine with benzoyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon. This method yields a product with a high degree of purity and is relatively easy to perform.

Safety and Hazards

The compound has been classified under GHS07 and has the signal word 'Warning’ . The hazard statements associated with it are H302, H315, H319, H332, H335 . The precautionary statements are P280, P305, P351, P338, P310 . It is recommended to store the compound in a refrigerator .

properties

IUPAC Name

3-[(2-methylpiperazin-1-yl)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-11-9-15-5-6-16(11)10-13-4-2-3-12(7-13)8-14/h2-4,7,11,15H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNQYMLBACSKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=CC(=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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